molecular formula C16H18ClNOS B6520388 6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one CAS No. 896370-77-7

6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one

Cat. No.: B6520388
CAS No.: 896370-77-7
M. Wt: 307.8 g/mol
InChI Key: WAGMNCXFFLMXIP-UHFFFAOYSA-N
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Description

6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one is a heterocyclic compound that features a thiochromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiochromenone core, followed by the introduction of the piperidine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve a cost-effective and environmentally friendly production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-chromen-4-one: Similar structure but lacks the sulfur atom.

    3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one: Similar structure but lacks the chlorine atom.

Uniqueness

6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-Chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiochromenone core, characterized by the presence of both chlorine and sulfur atoms. This unique combination may contribute to its distinct chemical and biological properties, making it a valuable candidate for various applications in drug development.

Antimicrobial Properties

Research has indicated that derivatives of thiochromenones exhibit promising antimicrobial activity. For instance, studies have shown that compounds structurally related to this compound can disrupt cellular homeostasis in pathogens by increasing reactive oxygen species (ROS) levels, leading to cell death . The compound's effectiveness against various microbial strains underscores its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of thiochromenones have been a focal point in several studies. In vitro assays demonstrated that certain analogs exhibit cytotoxic effects against cancer cell lines, such as A549 (human lung carcinoma) and others. The mechanism often involves the induction of apoptosis through ROS-mediated pathways . Compounds related to this compound have shown selectivity towards malignant cells, suggesting their potential for targeted cancer therapies.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. The compound may act as an allosteric modulator, influencing key metabolic pathways in cells. For example, it has been suggested that the compound can inhibit trypanothione reductase (TR), an enzyme crucial for maintaining redox balance in trypanosomatids . This inhibition leads to increased oxidative stress within the parasite, ultimately resulting in cell death.

Research Findings and Case Studies

StudyFindings
Study 1 : Antimicrobial Activity AssessmentEvaluated the antimicrobial efficacy against various strains; significant ROS generation was noted.Supports the potential use of the compound as an antimicrobial agent due to its ability to induce oxidative stress in pathogens .
Study 2 : Cytotoxicity EvaluationTested on A549 and other cancer cell lines; showed selective cytotoxicity with EC50 values < 10 µM.Indicates potential for development as an anticancer drug with favorable selectivity profiles .
Study 3 : Mechanistic StudiesInvestigated interactions with TR; demonstrated noncompetitive inhibition leading to increased ROS levels.Highlights the compound's mechanism as a viable strategy for targeting trypanosomatids .

Comparison with Similar Compounds

The structural uniqueness of this compound can be contrasted with similar compounds:

Compound NameKey FeaturesBiological Activity
6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-chromen-4-one Lacks sulfur atomLimited antimicrobial activity compared to thiochromene derivatives
3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one No chlorine atom presentExhibits moderate cytotoxicity but less potent than chlorinated analogs

Properties

IUPAC Name

6-chloro-3-(3,5-dimethylpiperidin-1-yl)thiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNOS/c1-10-5-11(2)8-18(7-10)14-9-20-15-4-3-12(17)6-13(15)16(14)19/h3-4,6,9-11H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGMNCXFFLMXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CSC3=C(C2=O)C=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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